

# An In-depth Technical Guide to (R)-Lansoprazole-d4: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-Lansoprazole-d4

Cat. No.: B12410231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **(R)-Lansoprazole-d4**. This deuterated isotopologue of dexlansoprazole is a valuable tool in pharmacokinetic studies and metabolic research, serving as an internal standard for quantitative analysis.

## Chemical Structure and Physicochemical Properties

**(R)-Lansoprazole-d4**, also known as Dexlansoprazole-d4, is the deuterium-labeled R-enantiomer of lansoprazole. The deuterium atoms are incorporated into the benzimidazole ring, which provides a stable isotopic label for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

Chemical Structure:

(Image of the chemical structure of **(R)-Lansoprazole-d4** would be placed here in a final document)

\*\* IUPAC Name:\*\* (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4[1]

Table 1: Physicochemical Properties of **(R)-Lansoprazole-d4**

| Property          | Value                                                                                     | Reference                               |
|-------------------|-------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | $C_{16}H_{10}D_4F_3N_3O_2S$                                                               | <a href="#">[2]</a>                     |
| Molecular Weight  | 373.41 g/mol                                                                              | <a href="#">[2]</a>                     |
| Appearance        | White solid                                                                               | <a href="#">[3]</a>                     |
| Purity (by HPLC)  | ≥98%                                                                                      | <a href="#">[4]</a>                     |
| Solubility        | Soluble in DMSO (≥30 mg/mL)<br>and Ethanol (≥5 mg/mL).<br>Practically insoluble in water. | <a href="#">[5]</a> <a href="#">[6]</a> |
| Storage           | Store at -20°C for long-term stability.                                                   | <a href="#">[4]</a>                     |

Note: Some data, such as melting point and pKa, are not readily available for the deuterated form. The melting point of non-deuterated lansoprazole is approximately 178-182 °C (with decomposition).[\[6\]](#)[\[7\]](#)

## Pharmacokinetic Properties of (R)-Lansoprazole (Dexlansoprazole)

While specific pharmacokinetic data for **(R)-Lansoprazole-d4** is not extensively published, the data for its non-deuterated counterpart, dexlansoprazole, provides a strong indication of its expected behavior. Deuteration is not expected to significantly alter the primary pharmacokinetic pathways.

Table 2: Pharmacokinetic Parameters of Dexlansoprazole (Non-deuterated)

| Parameter                                             | Value                                                                    | Reference |
|-------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| Bioavailability                                       | High (specific percentage not consistently reported)                     |           |
| Protein Binding                                       | 96-99%                                                                   |           |
| Elimination Half-life                                 | 1-2 hours                                                                |           |
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | Biphasic: 1-2 hours and 4-5 hours (for dual delayed-release formulation) |           |
| Metabolism                                            | Extensively hepatic, primarily via CYP2C19 and CYP3A4                    | [8]       |

## Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of (R)-Lansoprazole. These can be adapted for **(R)-Lansoprazole-d4** by utilizing the appropriate deuterated starting materials, such as 4,5,6,7-tetradеuterio-1H-benzo[d]imidazole-2-thiol.

### Synthesis of (R)-Lansoprazole

The synthesis of (R)-Lansoprazole typically involves two key steps: the synthesis of the sulfide intermediate and its subsequent asymmetric oxidation.

#### Step 1: Synthesis of Lansoprazole Sulfide

This procedure describes the condensation reaction to form the thioether precursor.

- Reaction Setup: In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole (or its deuterated analog) in an aqueous solution of sodium hydroxide or potassium hydroxide at room temperature with stirring until a clear solution is obtained.[9]
- Addition of Pyridine Derivative: Prepare a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water.[9]

- Condensation: Add the aqueous solution of the pyridine derivative dropwise to the reaction vessel containing the dissolved mercaptobenzimidazole at a controlled temperature (e.g., 10°C).[9]
- Reaction Monitoring and Work-up: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated solid (lansoprazole sulfide) is collected by filtration, washed with water, and dried.[9]

#### Step 2: Asymmetric Oxidation to (R)-Lansoprazole

This step utilizes a chiral catalyst to stereoselectively oxidize the sulfide to the (R)-sulfoxide.

- Catalyst Formation: In a reaction vessel under an inert atmosphere, prepare the chiral catalyst. A common system involves titanium(IV) isopropoxide and a chiral diethyl tartrate (e.g., (+)-diethyl L-tartrate for the (R)-enantiomer) in a suitable solvent like toluene.[10]
- Addition of Sulfide: Add the lansoprazole sulfide prepared in Step 1 to the catalyst mixture.
- Oxidation: Cool the reaction mixture to a low temperature (e.g., 0°C) and add an oxidizing agent, such as cumene hydroperoxide, dropwise while maintaining the temperature.[10]
- Reaction Quenching and Isolation: After the reaction is complete (monitored by HPLC), quench the reaction with a suitable reagent like sodium thiosulfate. The product is then extracted with an organic solvent.
- Purification: The crude (R)-Lansoprazole is purified by crystallization from an appropriate solvent system to yield the final product with high enantiomeric excess.[10]

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for the analysis of **(R)-Lansoprazole-d4**, ensuring accurate quantification and separation from potential impurities.

Table 3: Example HPLC Method Parameters for Lansoprazole Analysis

| Parameter          | Condition                                                                                                                                                          | Reference            |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Column             | C18 (e.g., 250 mm x 4.6 mm, 5 $\mu\text{m}$ )                                                                                                                      |                      |
| Mobile Phase       | Acetonitrile and a buffer (e.g., phosphate buffer) in a gradient or isocratic elution. A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v). |                      |
| Flow Rate          | 1.0 mL/min                                                                                                                                                         | <a href="#">[11]</a> |
| Detection          | UV at 285 nm                                                                                                                                                       | <a href="#">[11]</a> |
| Injection Volume   | 10-20 $\mu\text{L}$                                                                                                                                                |                      |
| Column Temperature | Ambient                                                                                                                                                            |                      |

#### Sample Preparation:

- Standard Solution: Accurately weigh a known amount of **(R)-Lansoprazole-d4** reference standard and dissolve it in a suitable diluent (e.g., the mobile phase) to a known concentration.
- Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to a concentration within the linear range of the method.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of **(R)-Lansoprazole-d4** in the sample is determined by comparing its peak area to that of the standard.

## Signaling and Metabolic Pathways

Lansoprazole, including its (R)-enantiomer, is a proton pump inhibitor (PPI). Its mechanism of action and metabolic fate are well-characterized.

## Mechanism of Action: Proton Pump Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of action of (R)-Lansoprazole in a gastric parietal cell.

## Metabolic Pathway of (R)-Lansoprazole

(R)-Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system.



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of (R)-Lansoprazole in the liver.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of **(R)-Lansoprazole-d4**.



[Click to download full resolution via product page](#)

Caption: Quality control workflow for synthesized **(R)-Lansoprazole-d4**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. veeprho.com [veeprho.com]
- 2. (R)-Lansoprazole-d4 - CAS - 1246819-33-9 | Axios Research [axios-research.com]
- 3. esschemco.com [esschemco.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 103577-45-3 CAS MSDS (Lansoprazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Lansoprazole-d4: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12410231#r-lansoprazole-d4-chemical-structure-and-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)